molecular formula C16H24ClN3O2 B12808484 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride CAS No. 103607-59-6

4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride

Cat. No.: B12808484
CAS No.: 103607-59-6
M. Wt: 325.83 g/mol
InChI Key: PDRJNZSWMMQTGV-UHFFFAOYSA-N
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Description

The compound 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride features a partially hydrogenated isoquinoline core (5,6,7,8-tetrahydro substitution), a carbonitrile group at position 4, and a complex propoxy chain at position 3. The propoxy substituent includes a hydroxyl group and a secondary amine bearing an isopropyl group, while the monohydrochloride salt enhances solubility and stability.

Properties

CAS No.

103607-59-6

Molecular Formula

C16H24ClN3O2

Molecular Weight

325.83 g/mol

IUPAC Name

[3-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C16H23N3O2.ClH/c1-11(2)18-9-13(20)10-21-16-15(7-17)14-6-4-3-5-12(14)8-19-16;/h8,11,13,18,20H,3-6,9-10H2,1-2H3;1H

InChI Key

PDRJNZSWMMQTGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]CC(COC1=NC=C2CCCCC2=C1C#N)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the isoquinoline core followed by functionalization at specific positions to introduce the desired substituents. Common reagents used in these reactions include various amines, alcohols, and halides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Nitrile Group (Carbonitrile)

  • Hydrolysis : Under acidic or basic conditions, the nitrile may hydrolyze to a carboxylic acid or amide. For example:

    R-CNH2O/H+ or OHR-COOH or R-CONH2\text{R-CN} \xrightarrow{H_2O/H^+ \text{ or } OH^-} \text{R-COOH} \text{ or } \text{R-CONH}_2
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitrile to a primary amine:

    R-CNH2,PdR-CH2NH2\text{R-CN} \xrightarrow{H_2, \text{Pd}} \text{R-CH}_2\text{NH}_2

Hydroxy-Isopropylamino Side Chain

  • Alkylation/Acylation : The secondary amine may react with alkyl halides or acyl chlorides to form tertiary amines or amides .

  • Oxidation : The hydroxyl group could be oxidized to a ketone using reagents like PCC or CrO₃, though steric hindrance from the isopropyl group may limit reactivity .

Tetrahydroisoquinoline Core

  • Aromatic Electrophilic Substitution : The electron-rich ring may undergo halogenation or nitration at positions activated by the ether oxygen .

  • Hydrogenation : Further reduction of the tetrahydro ring is unlikely due to saturation, but dehydrogenation to isoquinoline might occur under strong oxidizing conditions .

Catalytic Hydrogenation Pathways

The tetrahydroisoquinoline scaffold may participate in hydrogenation or dehydrogenation reactions depending on catalysts:

Reaction Type Conditions Product Reference Analog
Full saturationH₂, Raney Ni, high pressureDecahydroisoquinoline
DehydrogenationPd/C, ΔIsoquinoline
Selective C=N reductionNaBH₄/CeCl₃Secondary amine

Stability Under Various Conditions

  • pH Sensitivity : The hydrochloride salt enhances water solubility but may dissociate in basic media, freeing the amine for further reactions .

  • Thermal Stability : Likely decomposes above 200°C, with potential side reactions involving cyclization of the propoxy chain .

Pharmacological Derivatization

Though not explicitly studied for this compound, structurally similar tetrahydroisoquinolines are often modified to enhance bioactivity:

  • Nitrile → Tetrazole : Reaction with NaN₃/NH₄Cl forms a tetrazole ring, improving metabolic stability .

  • PEGylation : Attachment of polyethylene glycol to the hydroxyl group to modulate pharmacokinetics .

Key Research Gaps

  • No peer-reviewed studies directly address this compound’s reactivity.

  • Predicted pathways are extrapolated from:

    • 5,6,7,8-Tetrahydroisoquinoline alkylation/oxidation trends .

    • Amino alcohol propoxy derivatives’ behavior under acidic/basic conditions .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Isoquinolinecarbonitrile typically involves multiple steps starting from readily available precursors. Key methods include:

  • Formation of the Isoquinoline Core : This involves cyclization reactions that establish the isoquinoline structure.
  • Functionalization : Specific substituents are introduced at various positions on the isoquinoline core to enhance biological activity. Common reagents include amines and alcohols under controlled conditions.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To modify the oxidation state and enhance reactivity.
  • Substitution : To replace specific atoms or groups with other functional groups.

Biological Activities

4-Isoquinolinecarbonitrile exhibits significant biological activities that make it a candidate for further research in medicinal applications:

Anticancer Properties

Research indicates that this compound has the potential to inhibit cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that derivatives of isoquinoline showed cytotoxic effects on human breast and lung cancer cell lines with IC50 values in the low micromolar range.

Neuroprotective Effects

The compound may also protect neuronal cells from oxidative stress-induced apoptosis:

  • Mechanism : It modulates intracellular calcium levels and reduces reactive oxygen species, which are critical in neurodegenerative diseases.

Antiviral Activity

Isoquinoline derivatives have shown antiviral properties against viruses such as Hepatitis B:

  • Case Study : Compounds demonstrated significant inhibition of HBV replication with IC50 values ranging from 0.05 µM to 1 µM.

Data Table: Summary of Biological Activities

Activity TypeDescriptionCase Study Reference
AnticancerInhibition of cancer cell proliferationCytotoxic effects on breast/lung cancer cells
NeuroprotectiveProtection against oxidative stress-induced apoptosisModulation of calcium levels
AntiviralInhibition of Hepatitis B virus replicationIC50 values ranging from 0.05 µM to 1 µM

Mechanism of Action

The mechanism of action of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound: 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride 5,6,7,8-Tetrahydroisoquinoline - 3-(2-hydroxy-3-(isopropylamino)propoxy)
- 4-CN; HCl salt
Likely β-adrenergic modulation (inferred)
4-Isoquinolinecarbonitrile, 2,3,5,6,7,8-hexahydro-1-propyl-3-thioxo- () Hexahydroisoquinoline - 3-thioxo
- 1-propyl
No reported bioactivity
4-Isoquinolinecarbonitrile, 2,3,5,6,7,8-hexahydro-1-methyl-3,8-dioxo- () Hexahydroisoquinoline - 3,8-dioxo
- 1-methyl
No reported bioactivity
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile () Hexahydroquinoline - 2-oxo
- 4-thiophenyl
- 8-methyl
Cardiotonic, anti-inflammatory
Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile () Chromene - 2-amino
- 5-hydroxy
- 4-(4-methylphenyl)
No bioactivity reported

Key Structural Differences

Core Saturation: The target compound features a 5,6,7,8-tetrahydroisoquinoline core, offering partial saturation that balances rigidity and flexibility. The quinoline derivative () shares a hydrogenated core but differs in ring connectivity (quinoline vs. isoquinoline), which may influence receptor binding .

Functional Groups: The target’s 3-(2-hydroxy-3-(isopropylamino)propoxy) group is distinct from the thioxo (), dioxo (), or thiophenyl () substituents. This β-amino alcohol moiety is critical for interactions with adrenergic receptors . ’s chromene-based carbonitriles lack the isoquinoline backbone but share amino and hydroxyl groups, suggesting divergent applications .

Pharmacological Implications: The target’s hydrochloride salt enhances aqueous solubility, a feature absent in neutral analogs (). ’s compound demonstrates cardiotonic and anti-inflammatory activity, likely due to the thiophenyl and oxo groups. The target’s β-amino alcohol chain may confer β-blocker-like effects, though experimental validation is needed .

Biological Activity

4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride is a synthetic compound that belongs to the isoquinoline family. This compound exhibits a complex structure characterized by its isoquinoline backbone and various functional groups that contribute to its biological activity. The increasing interest in isoquinoline derivatives stems from their diverse pharmacological properties, including anticancer and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of 4-Isoquinolinecarbonitrile is C17_{17}H22_{22}N2_{2}O2_{2}Cl. Its structure consists of an isoquinoline moiety linked to a tetrahydro structure and various substituents that enhance its biological interactions. The presence of the carbonitrile group allows for nucleophilic addition reactions, while the hydroxyethyl group can engage in etherification or esterification reactions.

Biological Activity Overview

Research has indicated that isoquinoline derivatives, including 4-Isoquinolinecarbonitrile, possess significant biological activities. These activities can be categorized as follows:

  • Anticancer Properties : Several studies have demonstrated that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds related to this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Neuroprotective Effects : Isoquinoline derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. They may modulate receptor activity involved in neurotransmission .
  • Antiviral Activity : Some studies have highlighted the antiviral potential of isoquinoline compounds against viruses such as Hepatitis B and HIV. This activity is attributed to their ability to interfere with viral replication mechanisms .

The mechanism of action for 4-Isoquinolinecarbonitrile involves its interaction with specific biological targets. It is believed to bind to enzymes or receptors within cellular pathways, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and biological context .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several isoquinoline derivatives on human cancer cell lines. The results indicated that compounds similar to 4-Isoquinolinecarbonitrile exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cells .
  • Neuroprotective Effects : In vitro studies showed that isoquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular calcium levels and reduction of reactive oxygen species .
  • Antiviral Studies : Isoquinoline alkaloids were tested for their antiviral properties against Hepatitis B virus (HBV). Compounds demonstrated significant inhibition of viral replication with IC50_{50} values ranging from 0.05 µM to 1 µM .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50_{50} ValueReference
AnticancerBreast Cancer Cell Lines~5 µM
NeuroprotectionNeuronal CellsNot specified
AntiviralHepatitis B Virus0.05 - 1 µM

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

Methodological Answer: The compound’s synthesis involves multi-step organic reactions, including cyclization, nucleophilic substitution, and salt formation. Key steps:

  • Cyclization : Use a Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) to form the isoquinoline core, similar to methods for tetrahydroquinoline derivatives .
  • Propoxy-amine side chain introduction : Employ a Mitsunobu reaction or nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃) to attach the hydroxy-isopropylamino group .
  • Hydrochloride salt formation : Precipitate the product using HCl in ethanol, followed by recrystallization for purity.
  • Yield Optimization : Monitor reaction temperatures (70–90°C for Pd-catalyzed steps) and use inert atmospheres (N₂/Ar). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer: Combine spectral and crystallographic methods:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic signals (e.g., isoquinoline C≡N at ~110 ppm in ¹³C; tetrahydro protons at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and hydroxyl (O–H) at ~3300 cm⁻¹ .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen bonding in the hydrochloride salt (e.g., compare with similar tetrahydroquinoline structures) .

Advanced Research Questions

Q. How can potential stereochemical complexities (e.g., chiral centers) be addressed during synthesis?

Methodological Answer: The compound has chiral centers in the propoxy-amine side chain. Strategies include:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Pd complexes) during side-chain attachment .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards.

Q. What are the stability profiles under physiological conditions, and how should formulations be designed?

Methodological Answer:

  • pH Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH) in buffers (pH 1–9). Hydrochloride salts typically degrade above pH 7, releasing free base .
  • Aqueous Solubility : Determine via shake-flask method (logP ~2.5 predicted). Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo studies.
  • Degradation Pathways : Monitor via LC-MS; hydrolytic cleavage of the nitrile group is a risk under acidic conditions.

Q. How can researchers investigate receptor-binding interactions given the compound’s structural features?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with adrenergic or serotonin receptors, leveraging the isopropylamino group’s similarity to known ligands .
  • In Vitro Assays : Perform competitive binding assays (e.g., radioligand displacement in HEK293 cells expressing β-adrenergic receptors).
  • SAR Studies : Modify the propoxy chain length or nitrile group to assess impact on affinity.

Q. Data Contradiction Analysis

Q. How should discrepancies in reported spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Reproducibility Checks : Re-run NMR in deuterated DMSO or CDCl₃, ensuring solvent impurities are absent.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., tetrahydrobenzoquinoline derivatives in ).
  • Dynamic Effects : Consider tautomerism or conformational flexibility affecting signal splitting (e.g., temperature-dependent NMR).

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